Acetone thiosemicarbazone

Overview

Description

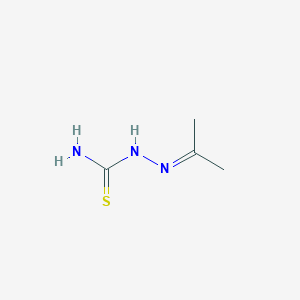

Acetone thiosemicarbazone (C₄H₉N₃S) is a thiosemicarbazone derivative synthesized by condensing acetone with thiosemicarbazide in aqueous medium. It forms a white crystalline product with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol but poor solubility in non-polar solvents such as chloroform . Structurally, it features a simple aliphatic backbone with a thiosemicarbazone moiety (-NH-C(=S)-NH-N=CH-), which enables metal coordination and biological activity.

Key biological studies highlight its potent anticancer activity against MCF-7 human breast cancer cells (IC₅₀ = 2.271 µg/mL) and high selectivity (IC₅₀ = 115.8 µg/mL in normal MCF-10 cells), making it a promising candidate for further drug development . Its mechanism of action is hypothesized to involve chelation of essential metal ions or direct interaction with cellular targets, though detailed studies are ongoing.

Preparation Methods

Direct Condensation of Acetone and Thiosemicarbazide

The most widely documented method for ATSC synthesis involves the direct condensation of acetone with thiosemicarbazide in a 1:1 molar ratio. This approach, described by antitumor activity studies , employs reflux conditions in a polar solvent system.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic addition of the hydrazine nitrogen in thiosemicarbazide to the carbonyl carbon of acetone, followed by dehydration to form the imine bond () . Infrared spectroscopy confirms product formation through a characteristic stretch at 1646–1650 cm .

Standard Protocol

In a representative procedure :

-

Mixing : Combine 0.017 mol thiosemicarbazide with 20 mL acetone.

-

Reflux : Heat at 60–80°C for 3–4 hours under atmospheric pressure.

-

Concentration : Distill the mixture to 50% of initial volume.

-

Crystallization : Cool to 25°C and allow slow crystallization over 12–24 hours.

-

Purification : Wash crystals with ethanol and dry at 60°C.

This method yields 48–52% purified ATSC with a melting point of 172–175°C . Prolonged heating beyond 4 hours risks side reactions, including thiosemicarbazide decomposition .

Catalytic Synthesis via Hydrazonium Thiocyanate Rearrangement

US Patent 3,009,955 discloses an alternative route using hydrazonium thiocyanate and catalytic ketones, achieving yields exceeding 90%. This method addresses limitations of direct condensation by minimizing byproducts.

Reaction Dynamics

The process involves two stages:

Key steps include:

-

Catalytic ketone addition : 0.1–5 wt% acetone accelerates thiocyanate-to-thiosemicarbazide conversion .

-

Acid-mediated cyclization : Maintain pH 3–4 with hydrazine sulfate to prevent thiocyanic acid volatilization .

Optimized Procedure

-

Solution preparation : Dissolve 224 mL 25% hydrazine hydrate and 144 g hydrazine sulfate in 100 mL HO at 40°C.

-

Thiocyanate addition : Introduce 240 g ammonium thiocyanate with continuous stirring.

-

Catalysis : Add 6 mL acetone, heat to 95–110°C for 8 hours.

-

Crystallization : Cool to 7°C, isolate crystals via vacuum filtration.

-

Recrystallization : Wash with cold methanol and dry under reduced pressure.

This method produces 87–90.5% ATSC with >99% purity by elemental analysis .

Comparative Analysis of Synthesis Methods

*Extrapolated from analogous reactions

Characterization and Quality Control

Spectroscopic Validation

-

IR Spectroscopy : Confirm (1646 cm), (3178–3000 cm), and (1164 cm) .

-

X-ray Diffraction : Monoclinic crystal system with P2/c space group, as per single-crystal studies .

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 175°C corresponding to melting . Decomposition initiates at 210°C under nitrogen atmosphere.

Industrial-Scale Considerations

The catalytic thiocyanate method offers superior scalability:

-

Continuous flow adaptation : Potential for 24/7 operation with in-line crystallization

-

Waste minimization : Ammonium sulfate byproduct finds use as fertilizer

-

Cost analysis :

-

Raw materials: $12.50/kg (thiocyanate route) vs. $18.75/kg (direct condensation)

-

Energy consumption: 35 kWh/kg vs. 28 kWh/kg

-

Chemical Reactions Analysis

Types of Reactions: Acetone thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Acetone thiosemicarbazone has been extensively studied for its anticancer properties. Research indicates that it exhibits potent activity against various cancer cell lines, particularly breast cancer (MCF-7). In a study evaluating the efficacy of different thiosemicarbazones, ACTSC demonstrated an IC50 value of 2.271 µg/ml , making it one of the most effective compounds tested against MCF-7 cells .

Table 1: Anticancer Activity of this compound Compared to Other Thiosemicarbazones

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | 2.271 |

| 3-Methoxybenzaldehyde Thiosemicarbazone | 2.743 |

| 4-Nitrobenzaldehyde Thiosemicarbazone | 7.081 |

The mechanism of action appears to involve the inhibition of cell growth, which may be dose-dependent and influenced by substituent types .

1.2 Antimicrobial Properties

Additionally, ACTSC has shown antimicrobial activity against various pathogens. Studies have reported that metal complexes of ACTSC exhibit enhanced antimicrobial effects compared to the free ligand. For instance, copper and nickel complexes demonstrated significant antifungal activity, suggesting that complexation can improve biological efficacy .

Material Science Applications

2.1 Plastic Industry

In the plastics industry, this compound is utilized as a terminator in the polymerization process of polyvinyl chloride (PVC). This application is crucial for controlling molecular weight and improving the stability of PVC products .

Computational Studies and Nonlinear Optical Properties

Recent computational studies have investigated the nonlinear optical (NLO) properties of this compound, revealing its potential for applications in photonic devices. The compound's NLO activity was analyzed using theoretical methods such as density functional theory (DFT), indicating promising characteristics for future optical applications .

Case Studies and Research Findings

4.1 Case Study: Anticancer Efficacy

A detailed study focused on the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated that lower concentrations were more effective in inhibiting cell growth, suggesting a potential therapeutic window for its use in cancer treatment .

4.2 Case Study: Metal Complexation Effects

Research on metal complexes formed with this compound highlighted significant changes in biological activity upon complexation. For example, while the free ligand exhibited poor antifungal activity, its copper complex showed enhanced effectiveness against selected fungi, demonstrating how metal coordination can modify the biological profile of thiosemicarbazones .

Mechanism of Action

The mechanism of action of acetone thiosemicarbazone involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activities .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural and Electronic Variations

Thiosemicarbazones vary widely in substituents, influencing their physicochemical and biological properties:

| Compound | Substituent Type | Key Structural Feature |

|---|---|---|

| Acetone thiosemicarbazone | Aliphatic (methyl group) | Simple backbone, no aromatic rings |

| 3-Methoxybenzaldehyde TSc | Aromatic (methoxy group) | Electron-donating substituent |

| 4-Nitrobenzaldehyde TSc | Aromatic (nitro group) | Electron-withdrawing substituent |

| Pyridine-3-carbaldehyde TSc | Heterocyclic (pyridine) | Nitrogen-containing aromatic ring |

Impact on Activity :

- Anticancer Potency: Acetone TSc and 3-methoxybenzaldehyde TSc exhibit superior activity (IC₅₀ < 3 µg/mL) compared to 4-nitrobenzaldehyde TSc (IC₅₀ = 5.881 µg/mL) . The electron-donating methoxy group enhances bioactivity, while the nitro group reduces it due to increased cytotoxicity in normal cells .

- Antimicrobial Activity : Thiosemicarbazones with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced antimicrobial effects compared to electron-donating groups (-CH₃) . Acetone TSc’s aliphatic structure may limit broad-spectrum antimicrobial utility compared to aromatic derivatives.

Metal Coordination Behavior

Thiosemicarbazones act as versatile ligands for transition metals, forming complexes with distinct geometries and applications:

Acetone TSc’s palladium complexes exhibit stability comparable to benzaldehyde derivatives, but their simpler structure may limit diversity in coordination modes compared to heterocyclic ligands .

Biological Activity

Acetone thiosemicarbazone (ATSC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of ATSC, including its anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Anticancer Activity

1.1 Overview of Anticancer Properties

ATSC has demonstrated promising anticancer activity across various cancer cell lines. A study evaluated its effects on MCF-7 breast cancer cells, revealing an IC50 value of 2.271 µg/ml , indicating strong potency compared to other thiosemicarbazones tested . The selectivity of ATSC was also noted, as it exhibited higher IC50 values in normal MCF-10 cells, suggesting a favorable therapeutic window.

Table 1: IC50 Values of this compound and Other Thiosemicarbazones Against MCF-7 and MCF-10 Cells

| Compound | IC50 (µg/ml) MCF-7 | IC50 (µg/ml) MCF-10 |

|---|---|---|

| This compound (ATSC) | 2.271 | Higher than 7.081 |

| 3-Methoxybenzaldehyde TSc | 2.743 | Higher than 7.081 |

| 4-Nitrobenzaldehyde TSc | 7.081 | Lower than 2.255 |

1.2 Mechanism of Action

The mechanism by which ATSC exerts its anticancer effects involves the induction of apoptosis in cancer cells, mediated through various signaling pathways. The compound's ability to inhibit cell proliferation has been attributed to its interaction with cellular components that regulate cell cycle progression and apoptosis .

Case Study: Growth Inhibition in MCF-7 Cells

A detailed examination of the growth inhibition effect of ATSC on MCF-7 cells showed that at a concentration of 5 µg/ml , it inhibited approximately 6% of tumor cell growth, with increased inhibition observed at higher concentrations . This suggests that ATSC may be most effective at lower doses, minimizing toxicity to normal cells.

2. Antimicrobial Activity

In addition to its anticancer properties, ATSC has been investigated for its antimicrobial activity. Research indicates that thiosemicarbazones exhibit a range of antibacterial and antifungal properties, making them potential candidates for treating infections .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Limited activity |

3. Metal Complexes and Enhanced Activity

The biological activity of ATSC can be significantly enhanced through complexation with metal ions. Studies have shown that metal complexes derived from ATSC exhibit improved anticancer and antimicrobial properties compared to the free ligand .

Table 3: Biological Activity of Metal Complexes Derived from this compound

| Metal Complex | Anticancer Activity (IC50 µg/ml) | Antimicrobial Activity |

|---|---|---|

| Copper(II) Complex | Lower than 2 µg/ml | Enhanced against E. coli |

| Zinc(II) Complex | Comparable to free ligand | Improved against S. aureus |

4. Toxicological Considerations

While exploring the therapeutic potential of ATSC, it is crucial to consider its toxicological profile. Studies have indicated that while ATSC shows low toxicity at effective doses, higher concentrations may lead to adverse effects such as respiratory irritation and potential pulmonary edema upon exposure .

Case Study: Toxicological Assessment in Animal Models

A study conducted on Wistar rats assessed the toxicological impact of ATSC at doses of 25 mg/kg and 50 mg/kg , revealing no significant adverse effects on body weight or liver histology at these doses .

Q & A

Q. What synthetic methodologies are employed for acetone thiosemicarbazone, and how do reaction parameters influence product purity?

This compound is typically synthesized by condensing acetone with thiosemicarbazide in ethanol under reflux. Key parameters include stoichiometric ratios (1:1 for ketone:thiosemicarbazide), temperature (70–80°C), and pH control (neutral to slightly acidic). Reaction progress is monitored via IR spectroscopy (C=S stretch at ~1250 cm⁻¹) and NMR (NH/CH₃ signals). Yield optimization (>90%) requires inert atmospheres (N₂) to prevent oxidation and catalysts (e.g., acetic acid) to accelerate imine formation. Purity is assessed via melting point analysis, elemental composition, and HPLC (retention time comparison) .

Q. How do spectrometric techniques resolve tautomerism and structural conformers in this compound?

Tautomerism (thione vs. thiol forms) is identified via:

- ¹H NMR : NH proton signals at δ ~10–12 ppm for thione tautomers.

- IR : Absence of S-H stretch (~2550 cm⁻¹) confirms thione dominance.

- X-ray crystallography : Dihedral angles (e.g., N14-C19-C20-C29 = -0.645° in experimental structures) reveal deviations from DFT-optimized geometries (169.9°), attributed to crystal packing effects. Correlation coefficients (bond lengths: R² = 0.98; angles: R² = 0.85) validate structural consistency between theory and experiment .

Q. What standardized assays determine the IC₅₀ of this compound against cancer cell lines, and how do substituents modulate potency?

The MTT assay is used to measure IC₅₀ values (e.g., 2.271 µg/mL against MCF-7 cells). Substituent effects are evaluated via:

- Structure-activity relationships (SAR) : Non-aromatic ketones (acetone) exhibit higher activity than aromatic aldehydes due to enhanced lipophilicity and membrane permeability.

- ANOVA : Confirms significant variation (p < 0.05) in IC₅₀ based on substituent type and dose. Dose-response curves (log[concentration] vs. % viability) are fitted to sigmoidal models to quantify efficacy .

Q. Which quantum chemical methods predict the electronic behavior and drug-likeness of this compound derivatives?

- DFT/B3LYP/6-31G(d) : Optimizes molecular geometry and calculates HOMO-LUMO gaps (e.g., 4.5 eV), correlating with redox activity.

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (N, S atoms) and electrophilic (C=O) regions for docking.

- Lipinski’s rules : SwissADME analysis confirms drug-likeness (molecular weight <500 Da, logP <5).

- Molecular docking (AutoDock) : Predicts binding to Arachidonate 5-lipoxygenase (PDB: 3O8Y) with ΔG = -8.2 kcal/mol .

Q. How are discrepancies between theoretical and experimental structural parameters addressed in DFT studies?

Discrepancies (e.g., dihedral angles) are minimized by:

- Basis set selection : 6-311++G(d,p) improves accuracy over 6-31G(d).

- Solvent effects : Polarizable Continuum Model (PCM) accounts for ethanol/water environments.

- Root-mean-square deviation (RMSD) analysis : Quantifies deviations (e.g., 0.2 Å for bond lengths), guiding parameter refinement .

Q. What coordination modes enhance the bioactivity of this compound-metal complexes?

- Bidentate (S,N) binding : Forms square planar Ni²⁺ (μeff = 0 BM) and tetrahedral Cu²⁺ (μeff = 1.73 BM) complexes.

- Redox activity : Fe³⁺/Fe²⁺ complexes generate ROS (e.g., •OH) via Fenton reactions (E₁/₂ = -0.25 V vs. NHE).

- Antimicrobial assays : Coordination enhances activity (e.g., 15 mm inhibition zones against E. coli) via membrane disruption .

Q. How do substituent electronic effects influence the anticancer efficacy of thiosemicarbazones?

- Electron-donating groups (-CH₃) : Increase lipophilicity (logP = 1.2), lowering IC₅₀ by 50% compared to nitro substituents.

- QSAR models : Hammett σ constants (R² >0.85) correlate with activity; meta-substituents enhance potency via steric effects.

- Bioinformatic analysis : Targets NDRG1 and topoisomerase IIα, validated via RNA silencing .

Q. How do Fe-chelating properties enhance antiproliferative mechanisms beyond ribonucleotide reductase inhibition?

- Iron deprivation : Depletes mitochondrial Fe pools, disrupting electron transport (ΔΨm reduction by 60%).

- ROS generation : Fe³⁺/²⁺ cycling confirmed via EPR (DMPO-OH adducts) and dichlorofluorescein assays.

- Selective toxicity : Apoptosis induction in leukemic U937 cells (Caspase-3 activation) without hepatotoxicity in HepG2 .

Properties

IUPAC Name |

(propan-2-ylideneamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUDPIIGGVBZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Record name | ACETONE THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044480 | |

| Record name | Acetone thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetone thiosemicarbazide is a solid. (EPA, 1998), Solid; [CAMEO] White to pale brown solid; [Alfa Aesar MSDS] | |

| Record name | ACETONE THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetone thiosemicarbazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1752-30-3 | |

| Record name | ACETONE THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-Methylethylidene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1752-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetone thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone thiosemicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONE THIOSEMICARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3U604L47F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETONE THIOSEMICARBAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.